![molecular formula C21H28N2O4S B4710584 2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide](/img/structure/B4710584.png)
2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide
説明
2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
作用機序
2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide targets the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that are implicated in autoimmune diseases. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. This leads to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown a dose-dependent reduction in inflammation and tissue damage. This compound has also been shown to have a synergistic effect with other drugs used to treat autoimmune diseases.
実験室実験の利点と制限
One advantage of 2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. One limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
将来の方向性
For 2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide include clinical trials to evaluate its safety and efficacy in humans. Other potential applications for this compound include the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to explore the potential synergistic effects of this compound with other drugs used to treat autoimmune diseases.
Conclusion:
This compound is a promising small molecule inhibitor that targets the TYK2 enzyme and has shown potential as a treatment for autoimmune diseases. Its specificity for the TYK2 enzyme and favorable pharmacokinetic profile make it an attractive candidate for further development. Future research will be needed to evaluate its safety and efficacy in humans and explore its potential applications in other autoimmune diseases.
科学的研究の応用
2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was found to reduce inflammation and skin thickening. In a mouse model of lupus, this compound was found to reduce kidney damage and improve survival. In a mouse model of inflammatory bowel disease, this compound was found to reduce inflammation and improve gut barrier function.
特性
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(3-propan-2-yloxypropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-17(2)27-15-9-14-22-21(24)19-12-7-8-13-20(19)23(28(3,25)26)16-18-10-5-4-6-11-18/h4-8,10-13,17H,9,14-16H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOZALDFGDTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。